molecular formula C16H11N3O6S B11525544 5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11525544
M. Wt: 373.3 g/mol
InChI Key: OKBPBDRXMIFKLW-UHFFFAOYSA-N
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Description

5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a furan ring, a nitrophenyl group, and a diazinane ring

Preparation Methods

The synthesis of 5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-(2-methoxy-4-nitrophenyl)furan-2-carbaldehyde with thiourea under acidic conditions to form the desired diazinane derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the furan and diazinane rings may interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biological pathways .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C16H11N3O6S

Molecular Weight

373.3 g/mol

IUPAC Name

5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C16H11N3O6S/c1-24-13-6-8(19(22)23)2-4-10(13)12-5-3-9(25-12)7-11-14(20)17-16(26)18-15(11)21/h2-7H,1H3,(H2,17,18,20,21,26)

InChI Key

OKBPBDRXMIFKLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O

Origin of Product

United States

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